3-(3-Methoxyphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
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Overview
Description
3-(3-Methoxyphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide is a complex organic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and a methoxyphenyl group attached to the thiazole ring The presence of an oxolan-2-ylmethyl group further adds to its structural complexity
Preparation Methods
The synthesis of 3-(3-Methoxyphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which is then fused with a pyrimidine ring. The methoxyphenyl group is introduced through a substitution reaction, and the oxolan-2-ylmethyl group is added via an alkylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
3-(3-Methoxyphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
3-(3-Methoxyphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs due to its unique structure and biological activity. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in biological studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules, making it valuable in organic synthesis research.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of specific enzymes involved in the inflammatory response. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
3-(3-Methoxyphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide can be compared with other thiazolopyrimidine derivatives, such as:
3-(4-Methoxyphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide: Similar structure but with a different position of the methoxy group.
3-(3-Methoxyphenyl)-5-oxo-N-[(tetrahydrofuran-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide: Similar structure but with a different substituent on the thiazole ring.
3-(3-Methoxyphenyl)-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-4-carboxamide: Similar structure but with a different position of the carboxamide group.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-oxo-N-(oxolan-2-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-13-5-2-4-12(8-13)16-11-27-19-21-10-15(18(24)22(16)19)17(23)20-9-14-6-3-7-26-14/h2,4-5,8,10-11,14H,3,6-7,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSWYYUBFSIZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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